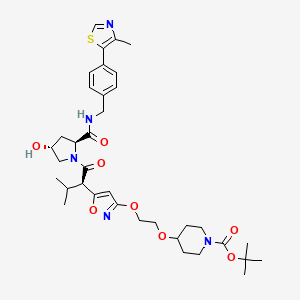
Glycyrrhizin-6'-methylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyrrhizin-6’-methylester is a naturally occurring compound isolated from the root of the licorice plant (Glycyrrhiza glabra). It is a derivative of glycyrrhizin, a triterpenoid saponin known for its sweet and licorice-like taste. Glycyrrhizin-6’-methylester is notable for its ability to form methyl glucuronate, contributing to its unique flavor profile without bitterness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycyrrhizin-6’-methylester can be synthesized through the methylation of glycyrrhizin. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of glycyrrhizin-6’-methylester involves the extraction of glycyrrhizin from licorice root followed by its chemical modification. The extraction process includes maceration of the root in water or ethanol, followed by purification steps such as filtration and crystallization. The extracted glycyrrhizin is then subjected to methylation to produce glycyrrhizin-6’-methylester .
Análisis De Reacciones Químicas
Types of Reactions: Glycyrrhizin-6’-methylester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycyrrhetinic acid derivatives.
Reduction: Reduction reactions can convert it back to glycyrrhizin.
Substitution: Methylation is a key substitution reaction for its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.
Major Products:
Oxidation: Glycyrrhetinic acid derivatives.
Reduction: Glycyrrhizin.
Substitution: Glycyrrhizin-6’-methylester.
Aplicaciones Científicas De Investigación
Glycyrrhizin-6’-methylester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various glycyrrhizin derivatives.
Biology: Studied for its role in modulating biological pathways and its potential therapeutic effects.
Medicine: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the food industry for its sweetening properties and in cosmetics for its skin-soothing effects
Mecanismo De Acción
Glycyrrhizin-6’-methylester exerts its effects through several molecular mechanisms:
Anti-inflammatory: Inhibits the release of high-mobility group box 1 (HMGB1) protein, reducing inflammation.
Antiviral: Inhibits viral replication and modulates immune responses.
Anticancer: Induces apoptosis in cancer cells and inhibits tumor growth
Comparación Con Compuestos Similares
Glycyrrhizin: The parent compound, known for its sweet taste and medicinal properties.
Glycyrrhetinic Acid: A derivative with potent anti-inflammatory and antiviral effects.
Methyl Glycyrrhizinate: Another methylated derivative with similar applications
Uniqueness: Glycyrrhizin-6’-methylester is unique due to its specific methylation, which enhances its sweetening properties without imparting bitterness. This makes it particularly valuable in the food and cosmetic industries .
Propiedades
Fórmula molecular |
C43H64O16 |
|---|---|
Peso molecular |
837.0 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-methoxycarbonyloxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C43H64O16/c1-38(2)22-9-12-43(7)32(21(44)17-19-20-18-40(4,37(53)54)14-13-39(20,3)15-16-42(19,43)6)41(22,5)11-10-23(38)56-36-31(27(48)26(47)30(58-36)34(52)55-8)59-35-28(49)24(45)25(46)29(57-35)33(50)51/h17,20,22-32,35-36,45-49H,9-16,18H2,1-8H3,(H,50,51)(H,53,54)/t20-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31+,32+,35-,36+,39+,40-,41-,42+,43+/m0/s1 |
Clave InChI |
AOBUVNAZHQBLHP-ILVQQCHOSA-N |
SMILES isomérico |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)OC)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












methyl phosphate](/img/structure/B12382438.png)



